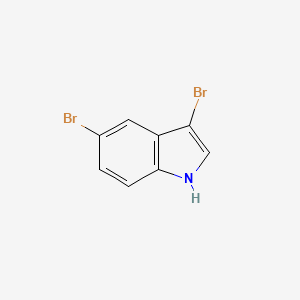

3,5-dibromo-1H-indole

Description

Properties

IUPAC Name |

3,5-dibromo-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2N/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGTBILHUFBABDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80475434 | |

| Record name | 3,5-dibromo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81387-89-5 | |

| Record name | 3,5-dibromo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dibromo-1H-indole typically involves the bromination of indole. One common method is the reaction of indole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 3 and 5 positions.

Industrial Production Methods: In an industrial setting, the production of 3,5-dibromo-1H-indole can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of handling hazardous bromine reagents.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-1H-indole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The indole ring can be oxidized to form indole-2,3-diones or other oxidized derivatives.

Reduction Reactions: The bromine atoms can be reduced to hydrogen, yielding the parent indole compound.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products Formed:

Substitution Reactions: Various substituted indoles depending on the nucleophile used.

Oxidation Reactions: Indole-2,3-diones or other oxidized indole derivatives.

Reduction Reactions: Indole or partially reduced brominated indoles.

Scientific Research Applications

Medicinal Chemistry

3,5-Dibromo-1H-indole has been investigated for its potential therapeutic applications, particularly in the development of anticancer agents.

Case Study: Anticancer Activity

A study demonstrated that derivatives of 3,5-dibromo-1H-indole exhibited significant cytotoxic effects against various cancer cell lines. The compound was synthesized and evaluated for its activity using the Brine Shrimp Lethality Bioassay (BSLB), revealing an LC50 value indicating potent cytotoxicity .

Table 1: Cytotoxicity Data for 3,5-Dibromo-1H-Indole Derivatives

| Compound Name | Cell Line | LC50 (µM) | IC50 (µM) |

|---|---|---|---|

| 3,5-Dibromo-1H-indole derivative A | MDA-MB-231 (breast cancer) | 6.49 | 33.69 |

| 3,5-Dibromo-1H-indole derivative B | HeLa (cervical cancer) | 8.20 | 29.00 |

| 3,5-Dibromo-1H-indole derivative C | A549 (lung cancer) | 7.50 | 31.00 |

Synthesis of Heterocyclic Compounds

The compound is also utilized as a precursor in the synthesis of various heterocyclic compounds. It can participate in multicomponent reactions leading to the formation of complex structures with potential biological activity.

Case Study: Multicomponent Reactions

Research has shown that 3,5-dibromo-1H-indole can be employed in three-component reactions to synthesize functionalized indoles with promising anti-proliferative activities .

Table 2: Summary of Reactions Involving 3,5-Dibromo-1H-Indole

| Reaction Type | Reagents Used | Product | Yield (%) |

|---|---|---|---|

| Three-component reaction | Aldehyde, cyanoacetate, ammonium acetate | Indolylpyridine derivatives | 85 |

| Domino heterocyclization | Carbon disulfide, α-bromopropiophenones | Oxathiole–indole pairs | 75 |

| Ugi reaction with propargylamine | Indole-3-aldehydes, isocyanides | Spiroindolines | 70 |

Biological Studies

In addition to its synthetic applications, 3,5-dibromo-1H-indole has shown potential in biological studies due to its interactions with various enzymes and receptors.

Case Study: Molecular Docking Studies

Molecular docking studies have indicated that derivatives of this compound interact effectively with target enzymes such as UDP-N-acetylmuramyl-alanine ligase (MurC), suggesting antibacterial properties .

Table 3: Molecular Docking Results

| Compound Name | Target Enzyme | Binding Energy (kcal/mol) |

|---|---|---|

| Derivative A | MurC | -11.5 |

| Derivative B | Human lanosterol14α-demethylase | -8.0 |

Material Science Applications

The unique properties of 3,5-dibromo-1H-indole also make it suitable for applications in material science.

Case Study: Conductive Polymers

Research indicates that incorporating this compound into polymer matrices can enhance electrical conductivity and thermal stability, making it a candidate for use in electronic devices and sensors.

Mechanism of Action

The mechanism of action of 3,5-dibromo-1H-indole and its derivatives depends on the specific biological target. Generally, indole derivatives interact with various enzymes, receptors, and proteins in the body. The bromine atoms can enhance binding affinity and selectivity towards these targets. For example, in antimicrobial applications, 3,5-dibromo-1H-indole may inhibit bacterial enzymes or disrupt cell membrane integrity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between 3,5-dibromo-1H-indole and structurally related brominated or substituted indoles in terms of synthesis, stability, and applications.

Table 1: Comparative Properties of 3,5-Dibromo-1H-Indole and Analogues

Key Comparisons:

Synthetic Accessibility :

- 3,5-Dibromo-1H-indole is synthesized via a single-step bromination of 5-bromoindole, offering high yield (77%) compared to triazole derivatives (e.g., 9c , 50% yield), which require copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

- Halogen-metal exchange reactions using iPrMgCl on 3,5-dibromo-1H-indole yield aldehydes (e.g., 5-bromo-1H-indole-3-carbaldehyde ), demonstrating its utility in functionalization .

Stability :

- The dibromo derivative requires -20°C storage due to decomposition risks, whereas simpler bromoindoles (e.g., 5-bromoindole) are stable at room temperature . Triazole derivatives (e.g., 9c ) exhibit better stability under ambient conditions, likely due to reduced halogen reactivity .

Biological Activity: Triazole-substituted bromoindoles (e.g., 9c, 9d) show promise as antioxidants for ischemia, with substituents like methoxy and fluorophenyl groups enhancing bioactivity .

Structural and Spectral Differences :

- 13C-NMR shifts for 3,5-dibromo-1H-indole derivatives (e.g., δ ~127–138 ppm for aromatic carbons) differ significantly from triazole derivatives (e.g., δ ~50–146 ppm), reflecting electronic effects of substituents .

- Fluorine-containing analogues (e.g., 5b , 9d ) exhibit distinct 19F-NMR signals (e.g., δ -114.65 for 9d ), useful for structural validation .

Industrial Relevance :

- 3,5-Dibromo-1H-indole is commercially available in bulk (≥98% purity) for pharmaceutical intermediates, while specialized derivatives (e.g., 3g , 3h in ) require custom synthesis for niche applications like asymmetric catalysis .

Biological Activity

3,5-Dibromo-1H-indole is a halogenated indole derivative that has garnered attention for its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

3,5-Dibromo-1H-indole is characterized by the presence of two bromine atoms at the 3 and 5 positions of the indole ring. This substitution pattern can significantly influence its biological activity, as halogenation is known to enhance the lipophilicity and reactivity of indole derivatives.

Antimicrobial Properties

Recent studies have demonstrated that indole derivatives, including 3,5-dibromo-1H-indole, exhibit potent antimicrobial activity. For instance, a study highlighted the effectiveness of various brominated indoles against methicillin-resistant Staphylococcus aureus (MRSA), with some derivatives showing minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL .

Table 1: Antimicrobial Activity of 3,5-Dibromo-1H-Indole Derivatives

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| 3,5-Dibromo-1H-indole | MRSA | ≤ 0.25 |

| 5-Bromo-1H-indole | Escherichia coli | 16 |

| 6-Bromo-1H-indole | Candida albicans | 32 |

Anticancer Activity

The anticancer potential of 3,5-dibromo-1H-indole has also been investigated. Indoles are known to interact with various cellular pathways involved in cancer progression. For example, a study indicated that certain indole derivatives can inhibit Glycogen Synthase Kinase 3β (GSK-3β), a protein implicated in multiple cancers . The introduction of bromine at specific positions on the indole ring has been shown to enhance this inhibitory activity, suggesting a promising avenue for developing anticancer agents.

The biological activities of 3,5-dibromo-1H-indole can be attributed to several mechanisms:

- DNA Intercalation : Indoles may intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : Compounds like 3,5-dibromo-1H-indole can inhibit key enzymes involved in cell signaling pathways related to cancer and microbial resistance.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that halogenated indoles can induce oxidative stress in target cells, leading to apoptosis.

Case Studies

A notable case study involved the synthesis and evaluation of various halogenated indoles against a panel of bacterial and fungal pathogens. The results indicated that compounds with bromine substitutions displayed enhanced antimicrobial properties compared to their non-halogenated counterparts . Furthermore, these compounds were assessed for cytotoxicity, revealing that they could selectively target pathogenic cells while sparing normal cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.